4-Bromo-5-nitrothiazole
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Overview
Description
4-Bromo-5-nitrothiazole is a heterocyclic compound that contains both bromine and nitro functional groups attached to a thiazole ring.
Mechanism of Action
Target of Action
It is known that nitrothiazoles, a class of compounds to which 4-bromo-5-nitrothiazole belongs, are often used in medicinal chemistry due to their wide range of biological activities .
Mode of Action
Nitrothiazoles, in general, are known to be electron-accepting heterocycles due to the electron-withdrawing nitrogen of the imine (C=N) group . This property might play a role in their interaction with biological targets.
Biochemical Pathways
Nitrothiazoles are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Nitrothiazoles are known for their wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitrothiazole typically involves the nitration of 4-bromothiazole. One common method includes the use of a nitrating mixture, such as nitric acid and sulfuric acid, to introduce the nitro group into the thiazole ring . The reaction is carried out under controlled conditions to ensure the selective nitration of the desired position on the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-nitrothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium carbonate, at elevated temperatures.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Reduction: The major product is 4-bromo-5-aminothiazole.
Oxidation: Products include sulfoxides and sulfones of the thiazole ring.
Scientific Research Applications
4-Bromo-5-nitrothiazole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Agrochemicals: The compound is explored for its potential use in developing pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials, including dyes and polymers, due to its unique electronic properties.
Comparison with Similar Compounds
- 2-Bromo-5-nitrothiazole
- 4-Bromo-5-nitroimidazole
- 5-Nitrothiazole
Comparison: 4-Bromo-5-nitrothiazole is unique due to the specific positioning of the bromine and nitro groups on the thiazole ring, which influences its reactivity and biological activity. Compared to 2-Bromo-5-nitrothiazole, the position of the bromine atom alters the electronic distribution and steric effects, leading to different chemical behaviors . Similarly, 4-Bromo-5-nitroimidazole, while structurally related, has different pharmacological properties due to the imidazole ring .
Properties
IUPAC Name |
4-bromo-5-nitro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)9-1-5-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVUSUQMGFTQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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